molecular formula C8H13NO2 B12537221 (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid CAS No. 740780-37-4

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B12537221
CAS No.: 740780-37-4
M. Wt: 155.19 g/mol
InChI Key: QNLDWBXQDIFTQK-RQJHMYQMSA-N
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Description

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid is a chiral compound with a unique structure that includes an amino group, a methyl group, and a carboxylic acid group on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can lead to a variety of derivatives, such as amides or esters.

Scientific Research Applications

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,6S)-6-(methoxycarbonyl)-6-phenyl-3-cyclohexene-1-carboxylic acid
  • (1R,6S)-3-carbamoyl-2-hydroxy-6-methyl-4-oxo-cyclohex-2-enecarboxylic acid methyl ester

Uniqueness

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

740780-37-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,6S)-6-amino-4-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2,6-7H,3-4,9H2,1H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

QNLDWBXQDIFTQK-RQJHMYQMSA-N

Isomeric SMILES

CC1=CC[C@H]([C@H](C1)N)C(=O)O

Canonical SMILES

CC1=CCC(C(C1)N)C(=O)O

Origin of Product

United States

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